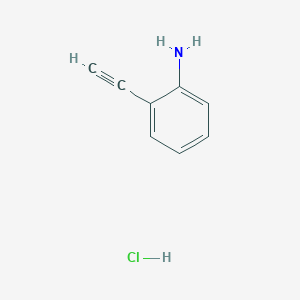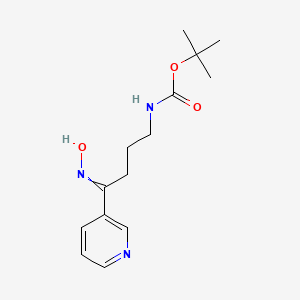![molecular formula C16H16N2O7 B12448793 (4-nitrophenyl)methyl (5R,6S)-3-hydroxy-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12448793.png)
(4-nitrophenyl)methyl (5R,6S)-3-hydroxy-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-nitrophenyl)methyl (5R,6S)-3-hydroxy-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is a complex organic compound with significant applications in various fields of science. This compound is characterized by its unique bicyclic structure, which includes a nitrophenyl group and multiple functional groups that contribute to its reactivity and utility in chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl)methyl (5R,6S)-3-hydroxy-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the azabicyclo[3.2.0]hept-2-ene core.
Introduction of the hydroxyethyl group: This is achieved through a stereoselective addition reaction, ensuring the correct configuration of the hydroxyethyl group.
Attachment of the nitrophenyl group: This step involves a nucleophilic substitution reaction where the nitrophenyl group is introduced to the molecule.
Final functionalization: The remaining functional groups, such as the hydroxy and carboxylate groups, are introduced through various chemical reactions, including oxidation and esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
(4-nitrophenyl)methyl (5R,6S)-3-hydroxy-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions.
Esterification: The carboxylate group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the nitro group can yield amines.
Applications De Recherche Scientifique
(4-nitrophenyl)methyl (5R,6S)-3-hydroxy-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (4-nitrophenyl)methyl (5R,6S)-3-hydroxy-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy and carboxylate groups can form hydrogen bonds with biomolecules, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-nitrophenyl)methyl (1R,5R)-α-hydroxy-7-oxo-3-(phenylmethyl)-4-thia-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetate
- (4-nitrophenyl)methyl (1R,5R)-α-hydroxy-7-oxo-3-(phenylmethyl)-4-thia-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic acid
Uniqueness
The uniqueness of (4-nitrophenyl)methyl (5R,6S)-3-hydroxy-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C16H16N2O7 |
|---|---|
Poids moléculaire |
348.31 g/mol |
Nom IUPAC |
(4-nitrophenyl)methyl (5R,6S)-3-hydroxy-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H16N2O7/c1-8(19)13-11-6-12(20)14(17(11)15(13)21)16(22)25-7-9-2-4-10(5-3-9)18(23)24/h2-5,8,11,13,19-20H,6-7H2,1H3/t8-,11-,13-/m1/s1 |
Clé InChI |
TXMGVVWSPQZJIX-XTWCZFFVSA-N |
SMILES isomérique |
C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])O)O |
SMILES canonique |
CC(C1C2CC(=C(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-trichloro-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B12448723.png)
![5-(4-Butoxyphenyl)-3-[4-(heptyloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12448734.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide](/img/structure/B12448739.png)
![9-{2-[(4-Chlorophenyl)methoxy]phenyl}-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione](/img/structure/B12448747.png)


![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbenzamide](/img/structure/B12448775.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-3-(propan-2-yloxy)benzamide](/img/structure/B12448779.png)


![2-[1-ethyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B12448805.png)
![N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline](/img/structure/B12448806.png)

